(4-Allyloxy-benzyl)-thiazol-2-yl-amine
Description
“(4-Allyloxy-benzyl)-thiazol-2-yl-amine” is a thiazole derivative characterized by a 4-allyloxy-benzyl substituent at the 2-amino position of the thiazole ring. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the benzyl and thiazole moieties .
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-[(4-prop-2-enoxyphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14N2OS/c1-2-8-16-12-5-3-11(4-6-12)10-15-13-14-7-9-17-13/h2-7,9H,1,8,10H2,(H,14,15) |
InChI Key |
BYCMJLUWFHDODS-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNC2=NC=CS2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-allyloxy-benzyl group in the target compound introduces an electron-donating ether linkage, contrasting with electron-withdrawing groups (e.g., nitro) or aromatic extensions (e.g., benzothiazole) in analogs. Key comparisons include:
Table 1: Substituent Impact on Properties
Stability and Functionalization Potential
- Allyl Ether Stability : The allyloxy group may undergo hydrolysis or oxidative degradation under harsh conditions, contrasting with the stability of nitro or benzothiazole groups .
- Functionalization : The primary amine on the thiazole ring allows for further derivatization (e.g., sulfonylation in ), though steric hindrance from the allyloxy-benzyl group may limit reaction efficiency .
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